Subnanomolar Fibrinogen Binding Affinity: Elarofiban vs. Tirofiban and Eptifibatide
Elarofiban displaces fibrinogen from purified αIIbβ3 integrin with an IC₅₀ of 0.4 ± 0.3 nM [1]. Under comparable assay conditions (displacement of labeled fibrinogen from activated αIIbβ3), tirofiban exhibits an IC₅₀ of 1.98 ± 0.19 nM, and eptifibatide exhibits an IC₅₀ of 73.2 ± 7.0 nM [2]. Elarofiban is therefore ~5‑fold more potent than tirofiban and ~180‑fold more potent than eptifibatide at the level of isolated receptor binding.
| Evidence Dimension | Inhibition of fibrinogen binding to purified/activated αIIbβ3 (IC₅₀, nM) |
|---|---|
| Target Compound Data | 0.4 ± 0.3 nM |
| Comparator Or Baseline | Tirofiban: 1.98 ± 0.19 nM; Eptifibatide: 73.2 ± 7.0 nM |
| Quantified Difference | ~5‑fold vs. tirofiban; ~180‑fold vs. eptifibatide |
| Conditions | Displacement of labeled fibrinogen from pre‑activated αIIbβ3‑K562 cells or purified integrin |
Why This Matters
Higher intrinsic receptor affinity may allow lower dosing or provide more durable target occupancy, a critical consideration when selecting a tool compound for ex vivo/in vitro platelet studies.
- [1] Damiano BP, Mitchell JA, Giardino EC, Corcoran SA, Haertlein BJ, de Garavilla L, Kauffman JA, Hoekstra WJ, Maryanoff BE, Andrade-Gordon P. Antiplatelet and antithrombotic activity of RWJ-53308, a novel orally active glycoprotein IIb/IIIa antagonist. Thromb Res. 2001 Oct 15;104(2):113-26. View Source
- [2] Zhu J, Zhu J, Bougie DW, Aster RH, Springer TA. Structural basis of integrin αIIbβ3 activation and inhibition by tirofiban and eptifibatide. Nat Commun. 2019;10:5168. (Fig. 7c) View Source
